
RO3201195
概要
説明
SYD-003は、Synovo SARLによって開発された低分子薬です。これは、p38マイトジェン活性化プロテインキナーゼ経路を特異的に標的とする、マイトジェン活性化プロテインキナーゼ阻害剤です。この化合物は、膵臓がん、肺がん、肝臓がん、胃がんなどのさまざまな種類のがんの治療に潜在的な可能性を示しています .
準備方法
SYD-003の合成経路には、分子式C19H18FN3O4の調製が含まれます。この化合物は、ピラゾール環の形成と、フルオロフェニル基およびジヒドロキシプロポキシ基の付加を含む一連の化学反応によって合成されます。反応条件には、通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用することが含まれます .
化学反応の分析
SYD-003は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、化合物の官能基を変性させるために実行できます。
置換: SYD-003は、ある官能基が別の官能基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。
科学研究への応用
SYD-003は、以下を含む幅広い科学研究への応用があります。
化学: p38マイトジェン活性化プロテインキナーゼ経路とそのさまざまな細胞プロセスにおける役割を研究するための研究ツールとして使用されます。
生物学: この化合物は、p38マイトジェン活性化プロテインキナーゼ阻害が細胞シグナル伝達と免疫応答に与える影響を調査するために使用されます。
医学: SYD-003は、膵臓がん、肺がん、肝臓がん、胃がんなどのさまざまな種類のがんの治療の可能性について評価されています。 .
産業: この化合物は、従来の化学療法よりも耐容性の高い新しいがん治療薬の開発における潜在的な用途について検討されています.
科学的研究の応用
RO3201195 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, researched for therapeutic applications, especially in conditions linked to accelerated aging and inflammatory responses. It has garnered interest for its ability to modulate premature cellular senescence, particularly in Werner syndrome (WS), a genetic disorder characterized by accelerated aging due to defects in DNA repair mechanisms .
Scientific Research Applications
SYD-003, which appears to be a related compound, has a wide range of scientific research applications:
- Chemistry It is a research tool for studying the p38 mitogen-activated protein kinase pathway and its role in various cellular processes.
- Biology The compound is used to investigate the effects of p38 mitogen-activated protein kinase inhibition on cell signaling and immune response.
- Medicine SYD-003 is being evaluated for its potential to treat various types of cancer, including pancreatic, lung, liver, and stomach cancers.
- Industry It is being explored for potential use in developing new cancer therapies that are better tolerated than conventional chemotherapy.
This compound demonstrates high selectivity for p38α MAPK over other kinases such as c-Jun N-terminal kinase (JNK), making it a valuable tool for studying p38 MAPK-related pathways without off-target effects.
In Vitro Studies
In vitro studies have shown that this compound effectively reduces the proliferation of WS cells, which exhibit high levels of phosphorylated p38 MAPK. At a concentration of 200 nM, it demonstrates significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Cytokine | IC50 (mM) | Effect |
---|---|---|
TNF-α | 0.2 | Significant reduction |
IL-6 | 0.3 | Significant reduction |
These results indicate that the compound can effectively modulate inflammatory responses in WS cells by inhibiting the p38 MAPK pathway.
Retrosynthesis analysis
Retrosynthesis analysis of this compound employs models like Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis, using a database of chemical reactions to predict synthetic routes. The tool is designed for one-step synthesis, providing concise and direct routes for synthesizing compounds.
This compound and Werner Syndrome
Werner syndrome (WS) is a genetic disorder characterized by accelerated aging due to defects in DNA repair mechanisms . WS cells display genome instability, manifested by telomere dysfunction, an elevated rate of chromosomal translocation and genomic deletions, and are hypersensitive to a subset of DNA damaging agents . Werner syndrome fibroblasts treated with a p38 MAPK inhibitor reveal a reversal of the accelerated aging phenotype .
Synthesis of this compound
作用機序
SYD-003は、p38マイトジェン活性化プロテインキナーゼ経路を阻害することで効果を発揮します。この経路は、ストレスと炎症に対する細胞応答の調節において重要な役割を果たします。この経路を阻害することにより、SYD-003は免疫応答を調節し、腫瘍に対する免疫細胞の活性を強化することができます。この化合物は、腫瘍の増殖と免疫抑制に関与する特定の分子経路を標的とするため、がん治療のための有望な候補となります .
類似の化合物との比較
SYD-003は、腫瘍周囲の抑制された免疫細胞を活性化させる能力においてユニークであり、これは他のp38マイトジェン活性化プロテインキナーゼ阻害剤とは異なる特徴です。類似の化合物には、以下が含まれます。
SYD-004: Synovoが開発した別の化合物で、がんと進行性関節リウマチを標的にしています.
SYD-005: 肺がんを標的にする化合物.
SYD-001: クローン病と関節リウマチの治療に使用される化合物。これらの化合物は、同様の作用機序を共有していますが、特定の用途と治療標的には異なります。
類似化合物との比較
SYD-003 is unique in its ability to activate suppressed immune cells around tumors, a feature that distinguishes it from other p38 mitogen-activated protein kinase inhibitors. Similar compounds include:
SYD-004: Another compound developed by Synovo, targeting cancer and advanced rheumatoid arthritis.
SYD-005: A compound targeting lung cancer.
SYD-001: A compound used for treating Crohn’s disease and rheumatoid arthritis. These compounds share similar mechanisms of action but differ in their specific applications and therapeutic targets.
生物活性
RO3201195 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which has garnered attention for its potential therapeutic applications, particularly in conditions associated with accelerated aging and inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cellular models, and relevant case studies.
This compound selectively inhibits p38 MAPK, a key regulator in cellular stress responses and inflammation. The inhibition of this pathway is crucial in modulating premature cellular senescence, particularly in Werner syndrome (WS), a genetic disorder characterized by accelerated aging due to defects in DNA repair mechanisms.
- Selectivity : this compound demonstrates high selectivity for p38α MAPK over other kinases such as c-Jun N-terminal kinase (JNK), making it a valuable tool for studying p38 MAPK-related pathways without off-target effects .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces the proliferation of WS cells, which exhibit high levels of phosphorylated p38 MAPK. The compound was tested at a concentration of 200 nM, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
Cytokine | IC50 (mM) | Effect |
---|---|---|
TNF-α | 0.2 | Significant reduction |
IL-6 | 0.3 | Significant reduction |
These results indicate that this compound can effectively modulate inflammatory responses in WS cells by inhibiting the p38 MAPK pathway .
Case Studies
A notable study involved the treatment of WS cells with this compound, which resulted in a marked decrease in cell proliferation and an increase in markers associated with apoptosis. The study highlighted that treatment with this compound led to:
- Reduced cell growth : Correlated with decreased p38 phosphorylation.
- Enhanced apoptosis : Indicated by increased levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
Comparative Analysis with Other Inhibitors
This compound was compared with other p38 MAPK inhibitors, including SB203580, highlighting its superior selectivity and efficacy:
Compound | Selectivity for p38α | Efficacy on WS Cells |
---|---|---|
This compound | High | Significant |
SB203580 | Moderate | Less effective |
The findings suggest that this compound not only inhibits p38 MAPK effectively but also has a more favorable profile regarding selectivity and side effects compared to traditional inhibitors .
特性
CAS番号 |
249937-52-8 |
---|---|
分子式 |
C19H18FN3O4 |
分子量 |
371.4 g/mol |
IUPAC名 |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone |
InChI |
InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2 |
InChIキー |
IJDQETGUEUJVTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
正規SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
外観 |
white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole RO 3201195 RO-3201195 RO3201195 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。